molecular formula C8H13N B1311348 7-Octenenitrile CAS No. 5048-29-3

7-Octenenitrile

Cat. No.: B1311348
CAS No.: 5048-29-3
M. Wt: 123.2 g/mol
InChI Key: OXOUJUXDEZZIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Octenenitrile is an organic compound characterized by a double bond, a nitrile group, and an eight-carbon chain. It has a linear formula of C8H13N .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H13N . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .


Physical and Chemical Properties Analysis

This compound is a colorless oil . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 7-Octenenitrile is utilized in the synthesis of various chemical compounds. For instance, the synthesis of 4-isopropyl-7-keto-5-octenenitrile involves condensation with acetone, starting with 5-methyl-4-formyl hexanenitrile. This process has seen improvements in yield and reaction time, indicating the efficiency of this compound in chemical synthesis (Chun, 2000).

Material Science and Nanotechnology

  • In the field of nanotechnology, this compound derivatives are relevant. For example, graphene nanoribbons have been synthesized with nitrile (CN) functional groups, where this compound plays a role in the attachment of these groups. This modification significantly alters the electronic properties of the nanoribbons, demonstrating the potential of this compound in advanced material science (Carbonell-Sanromà et al., 2017).

Energy Storage Applications

  • Transition metal carbides and nitrides, including compounds related to this compound, are investigated for their application in energy storage systems. These materials, known as MXenes, have shown promising results in rechargeable batteries and supercapacitors, highlighting the potential utility of this compound derivatives in energy-related applications (Anasori, Lukatskaya, & Gogotsi, 2017).

Electronic and Optical Properties

  • The electronic and optical properties of 2D transition metal carbides and nitrides, which can be derived from this compound, are of significant interest. These properties make MXenes suitable for a variety of applications, including sensors, catalysis, and photothermal therapy (Hantanasirisakul & Gogotsi, 2018).

High-Pressure Synthesis

  • In high-pressure synthesis, titanium pernitride, a compound associated with this compound, has been investigated for its extraordinary mechanical and electronic properties. This research demonstrates the significance of this compound derivatives in creating materials with advanced functional properties (Bhadram, Kim, & Strobel, 2016).

Biochemical Analysis

Biochemical Properties

7-Octenenitrile plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain nitrile hydratase enzymes, which catalyze the hydration of nitriles to amides. This interaction is crucial for the synthesis of amides, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. This modulation can lead to changes in the expression of genes associated with detoxification and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound can exert its beneficial effects without causing significant harm. These findings underscore the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of nitriles and amides. It interacts with enzymes such as nitrile hydratases and amidases, which catalyze the conversion of nitriles to amides and amides to carboxylic acids, respectively. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. It has been observed to localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and gene expression. The presence of specific targeting signals on this compound can direct it to these organelles, enhancing its activity and function within the cell .

Properties

IUPAC Name

oct-7-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOUJUXDEZZIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447933
Record name 7-Octenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-29-3
Record name 7-Octenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a nitrogen-substituted 500 mL volume flask, toluene (200 g) and the crude 7-octenal (30.5 g) (90.0% in gas chromatography simple area %, net: 27.5 g, 0.22 mol; cis-6-octenal: 6.3% in gas chromatography simple area %, tras-6-octenal: 4.0% in gas chromatography simple area %) obtained by the technique of Synthesis Example 1 were charged. An aqueous solution of 35.5% by mass hydroxylamine sulfate (55.5 g; net: 19.7 g, 0.12 mol) was added thereto, and then the mixture was cooled to 0° C. An aqueous solution of 18% by mass sodium hydroxide (53.3 g; net: 9.6 g, 0.24 mol) was added thereto at a temperature in a range of 10 to 20° C. over 1.0 hour. After completion of the reaction, water (100 g) was added and the resulting two layers were separated. After acetic anhydride (24.5 g, 0.24 mol) was added to the organic layer, azeotropic dehydration was carried out by heating at an internal temperature of 120° C. for 3 hours. The organic layer was separated, and the obtained organic layer was distilled under a reduced pressure of 670 Pa, to obtain crude 7-octenonitrile (25.0 g) (90.2% in gas chromatography simple area %, 22.5 g, 0.18 mol; cis-6-octenonitrile: 3.9% in gas chromatography simple area %, tras-6-octenonitrile: 3.4% in gas chromatography simple area %) as a distillate.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Four
Quantity
30.5 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Octenenitrile
Reactant of Route 2
Reactant of Route 2
7-Octenenitrile
Reactant of Route 3
Reactant of Route 3
7-Octenenitrile
Reactant of Route 4
Reactant of Route 4
7-Octenenitrile
Reactant of Route 5
Reactant of Route 5
7-Octenenitrile
Reactant of Route 6
Reactant of Route 6
7-Octenenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.